molecular formula C12H15FN2O2 B12954004 tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12954004
M. Wt: 238.26 g/mol
InChI Key: JFRPBEUBAWBUKY-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a dihydropyrrolo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-b]pyridine core.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyrrolo[3,2-b]pyridine core play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

These compounds share structural similarities but differ in their substituents and specific chemical properties. The presence of the fluorine atom in this compound imparts unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

tert-butyl 5-fluoro-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H15FN2O2/c1-12(2,3)17-11(16)15-7-6-8-9(15)4-5-10(13)14-8/h4-5H,6-7H2,1-3H3

InChI Key

JFRPBEUBAWBUKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=N2)F

Origin of Product

United States

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